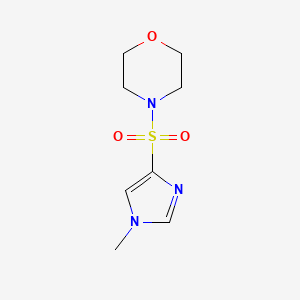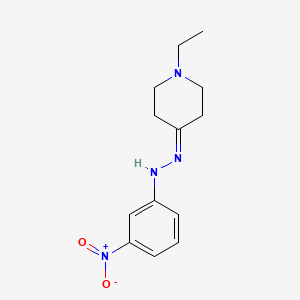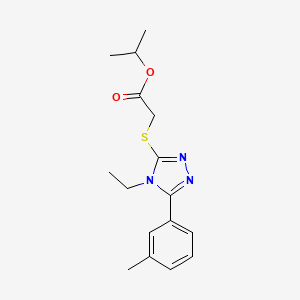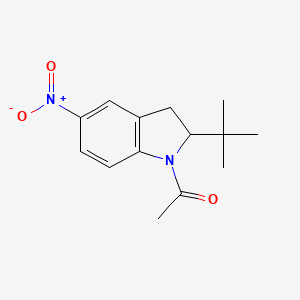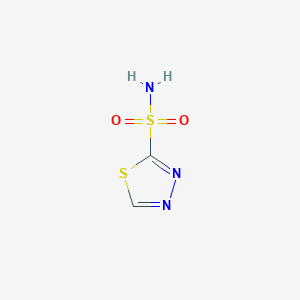
1,3,4-Thiadiazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole-2-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Métodos De Preparación
The synthesis of 1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,3,4-Thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with different functional groups using reagents like hydrazonoyl chlorides. Common reagents used in these reactions include triethylamine, phosphorus oxychloride, and various hydrazonoyl derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole-2-sulfonamide has been widely studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues . This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole-2-sulfonamide is unique due to its specific ring structure and functional groups. Similar compounds include:
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Shares a similar core structure but with an amino group instead of a sulfonamide group.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Contains an acetamido group, which alters its chemical properties and biological activity. These compounds exhibit different reactivities and biological activities, highlighting the importance of specific functional groups in determining the compound’s properties.
Propiedades
Número CAS |
25182-53-0 |
|---|---|
Fórmula molecular |
C2H3N3O2S2 |
Peso molecular |
165.20 g/mol |
Nombre IUPAC |
1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H3N3O2S2/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7) |
Clave InChI |
AXNSXSNCIZLUMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
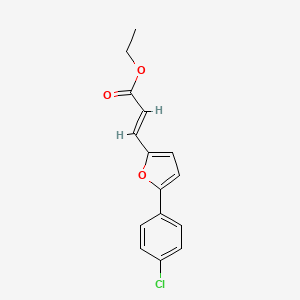
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
